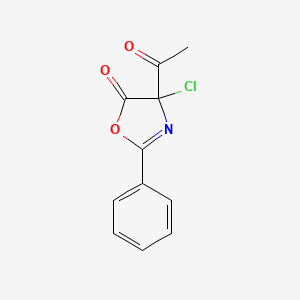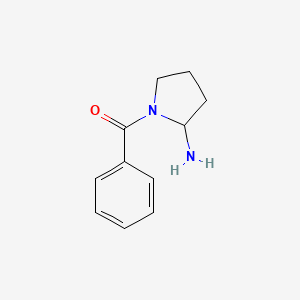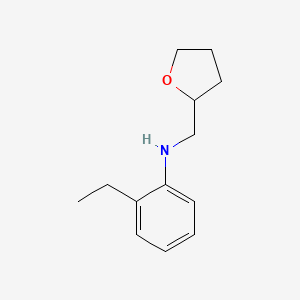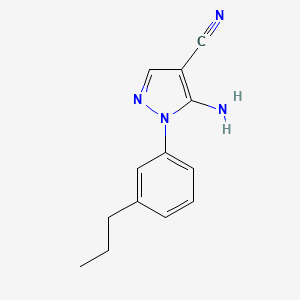
(4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining a trimethylsilyl group, a phenylene core, and two benzyl-dihydrooxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps:
Formation of the Dihydrooxazole Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenylene Core: The final step involves coupling the dihydrooxazole units with the phenylene core, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to amino alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) can be used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral complexes that can catalyze various organic transformations with high enantioselectivity.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a building block in drug design. The dihydrooxazole rings and benzyl groups can interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(2-Phenylene)bis(4-Benzyl-4,5-dihydrooxazole): Lacks the trimethylsilyl group, which may affect its reactivity and applications.
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Methyl-4,5-dihydrooxazole): Contains methyl groups instead of benzyl groups, potentially altering its chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) imparts unique reactivity and stability, making it a valuable compound for specific applications in synthesis and catalysis.
Properties
Molecular Formula |
C29H32N2O2Si |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
[2,6-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C29H32N2O2Si/c1-34(2,3)27-25(28-30-23(19-32-28)17-21-11-6-4-7-12-21)15-10-16-26(27)29-31-24(20-33-29)18-22-13-8-5-9-14-22/h4-16,23-24H,17-20H2,1-3H3/t23-,24-/m0/s1 |
InChI Key |
FXUDRBIVSMYYJG-ZEQRLZLVSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=C(C=CC=C1C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)








![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)

![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
